molecular formula C17H14N2O8 B14267019 Bis(3-nitrophenyl) pentanedioate CAS No. 130912-21-9

Bis(3-nitrophenyl) pentanedioate

Cat. No.: B14267019
CAS No.: 130912-21-9
M. Wt: 374.3 g/mol
InChI Key: MHJFESMNSZYPLI-UHFFFAOYSA-N
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Description

Bis(3-nitrophenyl) pentanedioate is a synthetic ester derived from pentanedioic acid (glutaric acid) and 3-nitrophenol. Its structure comprises two 3-nitrophenyl groups esterified to the terminal carboxyl groups of pentanedioic acid. The nitro groups on the aromatic rings confer distinct electronic and steric properties, influencing its reactivity, solubility, and applications in chemical synthesis and pharmaceuticals.

Properties

CAS No.

130912-21-9

Molecular Formula

C17H14N2O8

Molecular Weight

374.3 g/mol

IUPAC Name

bis(3-nitrophenyl) pentanedioate

InChI

InChI=1S/C17H14N2O8/c20-16(26-14-6-1-4-12(10-14)18(22)23)8-3-9-17(21)27-15-7-2-5-13(11-15)19(24)25/h1-2,4-7,10-11H,3,8-9H2

InChI Key

MHJFESMNSZYPLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)CCCC(=O)OC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-nitrophenyl) pentanedioate typically involves the esterification of pentanedioic acid with 3-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Bis(3-nitrophenyl) pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(3-nitrophenyl) pentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(3-nitrophenyl) pentanedioate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro groups can participate in redox reactions, while the ester groups can undergo hydrolysis under physiological conditions. These interactions can modulate various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Bis(3-nitrophenyl) pentanedioate with structurally related compounds, focusing on substituents, molecular weight, solubility, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility Key Applications References
This compound 3-nitrophenyl groups C₁₇H₁₂N₂O₈ 372.29 Low in water Pharmaceuticals, polymer synthesis Inferred
Dimethyl pentanedioate Methyl groups C₇H₁₂O₄ 160.17 Moderate in water Analytical standards, solvents
Bis(2-methyl-8-quinolinyl) pentanedioate 2-methyl-8-quinolinyl groups C₂₅H₂₂N₂O₄ 414.46 Organic solvents Chelating agents, metal extraction
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) pentanedioate Fluorinated alkyl chains C₁₅H₁₀F₁₆O₄ 634.22 Hydrophobic High-performance materials
1,5-Pentanedioate (parent acid) - C₅H₆O₄ 146.10 Water-soluble (beta form) Drug stabilization, metabolic studies
Key Observations:
  • Substituent Effects :

    • The 3-nitrophenyl groups in this compound introduce strong electron-withdrawing effects, enhancing stability in acidic environments compared to alkyl-substituted analogs like dimethyl pentanedioate .
    • Fluorinated derivatives (e.g., octafluoropentyl) exhibit extreme hydrophobicity, making them suitable for specialized materials, whereas the nitroaromatic groups may favor use in explosives or drug intermediates .
  • Solubility :

    • This compound is likely insoluble in water due to its aromatic nitro groups, contrasting with the water-soluble beta form of 1,5-pentanedioate .
  • Applications :

    • Unlike dimethyl pentanedioate (used in analytical chemistry) , this compound may serve in pharmaceuticals, leveraging nitro groups for targeted reactivity or as a synthetic intermediate in nitration reactions .

Pharmacological and Environmental Relevance

  • Toxicity :
    • Alkyl pentanedioates (e.g., dimethyl) show low toxicity, similar to 1,5-pentanedioate . However, nitroaromatic compounds like this compound may pose higher toxicity risks, necessitating careful handling .
  • Environmental Impact: Fluorinated pentanedioates persist in ecosystems due to their chemical inertness, whereas nitroaromatic esters may undergo microbial degradation into nitrophenols, which are environmental contaminants .

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